molecular formula C4H6N4O2 B009965 1-Methyl-4-nitro-1H-pyrazol-5-amine CAS No. 19868-85-0

1-Methyl-4-nitro-1H-pyrazol-5-amine

Cat. No.: B009965
CAS No.: 19868-85-0
M. Wt: 142.12 g/mol
InChI Key: YKUPMZUMSWRWPM-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under mild conditions. The reaction typically proceeds via a [3+2] cycloaddition mechanism, forming the pyrazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

1-Methyl-4-nitro-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-4-nitro-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets. The nitro and amino groups play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s structure allows it to fit into the active sites of various enzymes, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-nitro-1H-pyrazol-5-amine is unique due to the presence of both nitro and amino groups, which confer distinct reactivity and binding properties. This combination of functional groups makes it particularly valuable in the synthesis of complex molecules and in the study of biochemical interactions .

Properties

IUPAC Name

2-methyl-4-nitropyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUPMZUMSWRWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Total yields of up to 46 percent are obtained when the 5-amino-1-methylpyrazole is converted with isoamyl nitrite to produce 5-amino-1-methyl-4-nitropyrazole and reduced with zinc(II)chloride to give 4,5-diamino-1-methylpyrazole according to H. Dorn, et al., Liebigs Ann. Chem. 717, p. 118 (1968).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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